AI-10-104
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H10F3N3O2 |
|---|---|
Molecular Weight |
309.24 g/mol |
IUPAC Name |
2-(3-methoxypyridin-2-yl)-6-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C14H10F3N3O2/c1-21-11-3-2-6-18-12(11)13-19-9-5-4-8(7-10(9)20-13)22-14(15,16)17/h2-7H,1H3,(H,19,20) |
InChI Key |
OIIHJPSDBLPWEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AI-10-104 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of RUNX1 in T-ALL Pathogenesis
AI-10-104: A Targeted Inhibitor of the CBFβ-RUNX Interaction
Core Mechanism of Action of this compound in T-ALL
Disruption of the CBFβ-RUNX1 Complex
Downregulation of Key Oncogenic Transcription Factors
Induction of Apoptosis
Quantitative Data on this compound Activity in T-ALL
| Cell Line | Type of T-ALL | GI50 (µM) of this compound |
| HPB-ALL | TLX3-transformed | ~5 |
| DND-41 | TLX3-transformed | ~7.5 |
| KOPTK1 | NOTCH1-mutant | ~2.5 |
| Primary T-ALL Samples (Average) | Pediatric | ~2.2 |
| Normal Human Hematopoietic Cells (Average) | Healthy Donors | ~15.4 |
| T-ALL Cell Line | This compound Concentration (µM) | Duration of Treatment | % Increase in Apoptosis (Annexin V+) |
| KOPTK1 | 10 | 6 days | Significant increase (exact % not specified) |
| Primary T-ALL Sample (TALL-X-15) | 5 | 6 days | ~20% |
| Primary T-ALL Sample (TALL-X-15) | 10 | 6 days | ~40% |
Experimental Protocols
Co-Immunoprecipitation to Assess CBFβ-RUNX1 Interaction
Protocol:
-
Cell Lysis: Harvest cells and lyse in modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RUNX1 antibody (e.g., Active Motif, Cat# 39000) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing: Wash the beads three to five times with ice-cold lysis buffer.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CBFβ and RUNX1.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Cell Viability/Metabolism Assay (MTS Assay)
Protocol:
-
Cell Seeding: Seed human T-ALL cell lines in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of growth inhibition. Calculate the GI50 value using appropriate software.
Apoptosis Assay (Annexin V Staining)
Protocol:
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as 7-AAD (7-aminoactinomycin D).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, 7-AAD-negative cells are in early apoptosis.
-
Annexin V-positive, 7-AAD-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizing the Mechanism: Signaling Pathways and Workflows
Caption: Interplay between RUNX1 and NOTCH1 in T-ALL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of NOTCH1 signaling in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NOTCH signaling pathway: role in the pathogenesis of T-cell acute lymphoblastic leukemia and implication for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on NOTCH signaling in T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target of AI-10-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the CBFβ-RUNX Interaction
Core-Binding Factor (CBF) is a heterodimeric transcription factor composed of a DNA-binding α subunit, encoded by one of the three RUNX genes (RUNX1, RUNX2, or RUNX3), and a non-DNA-binding β subunit, CBFβ. The interaction between CBFβ and RUNX proteins is crucial for the stability and DNA-binding affinity of the RUNX subunit[1]. This complex plays a pivotal role in regulating the expression of genes involved in cellular proliferation, differentiation, and survival in several tissues, including the hematopoietic and skeletal systems. Dysregulation of the CBFβ-RUNX interaction is implicated in the pathogenesis of various cancers, such as leukemia and ovarian cancer, making it an attractive therapeutic target[2][1][3].
AI-10-104: A Potent Inhibitor of the CBFβ-RUNX Interaction
Quantitative Analysis of this compound Activity
Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction
| Assay Type | Target Proteins | IC50 Value (μM) | Reference |
| FRET Assay | Venus-CBFβ and Cerulean-Runt domain | 1.25 | [2] |
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 / GI50 Value (μM) | Reference |
| SEM | Acute Lymphoblastic Leukemia | Co-immunoprecipitation | Reduction of CBFβ-RUNX1 binding | 10 (concentration used) | [2] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | Immunoprecipitation | Decrease in CBFβ/RUNX1 and CBFβ/RUNX3 heterodimers | Dose-dependent decrease | [4] |
| Multiple T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | MTS Assay | Growth Inhibition | ~1-10 (range) | [4] |
| Primary T-ALL patient samples | T-cell Acute Lymphoblastic Leukemia | MTS/CellTiter-Glo | Growth Inhibition | Average GI50 of ~2.2 | [4] |
| Normal human hematopoietic cells | Healthy Donor Bone Marrow | MTS/CellTiter-Glo | Growth Inhibition | Average GI50 of 15.4 | [4] |
| OVCAR8 | Ovarian Cancer | CellTiter-Glo | Reduced Cell Number | ~7 | [1] |
| OVCAR4 | Ovarian Cancer | CellTiter-Glo | Reduced Cell Number | ~5 | [1] |
| Myeloma cells | Multiple Myeloma | Not specified | Enhanced Lenalidomide Cytotoxicity | Not specified | [5] |
| ATL cell lines | Adult T-cell Leukemia/Lymphoma | Not specified | Inhibition of Proliferation | 1-10 or lower | [3][6] |
Key Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay
This assay is used to quantify the inhibition of the CBFβ-RUNX interaction in a cell-free system.
-
Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In this assay, the Runt domain of RUNX1 is fused to a Cerulean fluorescent protein (donor), and CBFβ is fused to a Venus fluorescent protein (acceptor). When the two proteins interact, excitation of Cerulean leads to emission from Venus. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
-
Protocol:
-
Purified Cerulean-Runt domain and Venus-CBFβ proteins are mixed at a concentration of 100 nM each in assay buffer.
-
The mixture is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence emission is measured at 474 nm (Cerulean) and 525 nm (Venus) following excitation at the Cerulean excitation wavelength.
-
The ratio of the emission intensities at 525 nm to 474 nm is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction.
-
IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.[2]
-
Co-immunoprecipitation (Co-IP)
This technique is used to demonstrate the disruption of the CBFβ-RUNX interaction within a cellular context.
-
Principle: An antibody specific to one protein of a complex (e.g., RUNX1) is used to pull down that protein from a cell lysate. If another protein (e.g., CBFβ) is part of the same complex, it will be pulled down as well and can be detected by Western blotting.
-
Protocol:
-
Cells are harvested and lysed using a modified RIPA buffer.
-
The cell lysates are incubated with an anti-RUNX1 antibody to form antibody-antigen complexes.
-
Protein A/G agarose beads are added to the lysate to capture the antibody-antigen complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.
Cell Viability and Growth Inhibition Assays (MTS/CellTiter-Glo)
-
Principle: MTS and CellTiter-Glo are colorimetric and luminescent assays, respectively, that measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
The MTS reagent (CellTiter 96 AQueous One Solution) or CellTiter-Glo reagent is added to the cell cultures.
-
After a short incubation period, the absorbance (for MTS) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
The absorbance or luminescence values are normalized to the DMSO control to determine the percentage of cell growth inhibition.
-
GI50 (50% growth inhibition) values are calculated from the dose-response curves.[4]
Signaling Pathways and Mechanisms of Action
Conclusion
References
- 1. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction to RUNX Proteins and Their Role in Leukemia
The Runt-related transcription factor (RUNX) family, comprising RUNX1, RUNX2, and RUNX3, are crucial regulators of normal hematopoiesis and other developmental processes.[1][2] These proteins form a heterodimeric complex with Core-Binding Factor beta (CBFβ), which enhances their DNA-binding affinity and stability.[1] In the context of leukemia, particularly Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), the genes encoding RUNX1 and CBFβ are frequent targets of chromosomal translocations and mutations.[2][3][4] These genetic alterations can lead to the formation of oncogenic fusion proteins or the dysregulation of RUNX1 target genes, ultimately driving leukemogenesis.[2][4] Consequently, inhibiting the function of RUNX proteins has emerged as a promising therapeutic strategy for these malignancies.[3][5]
AI-10-104: A Small Molecule Inhibitor of the RUNX-CBFβ Interaction
Mechanism of Action
Quantitative Data: In Vitro Efficacy of this compound
| Cell Line / Sample Type | Leukemia Type | Parameter | Value (µM) | Reference |
| SEM Cells | AML | IC50 | ~1.25 | [3] |
| KOPTK1, Jurkat, etc. (8 lines) | T-ALL | GI50 | Varies | [6] |
| Primary Pediatric T-ALL Samples | T-ALL | GI50 (avg) | 2.4 | [6] |
| Normal Human Hematopoietic Cells | Normal | GI50 (avg) | 15.4 | [6] |
| Adult T-cell Leukemia/Lymphoma (ATL) | ATL | IC50 | 1-10 | [8] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess RUNX1-CBFβ Interaction
Protocol Steps:
-
Cell Lysis: Harvest and lyse the cells using a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) to extract cellular proteins.[3]
-
Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody and Protein A agarose beads to capture RUNX1 and its interacting proteins.[3][6]
-
Washing: Wash the beads multiple times with an appropriate buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
Cell Viability and Growth Inhibition Assays
Protocol Steps:
-
Cell Plating: Seed leukemia cell lines or primary patient samples in 96-well plates at a specified density (e.g., 5 x 10^5 cells/ml).[3]
-
Viability/Metabolism Measurement:
-
MTS/CellTiter-Glo Assay: Add a metabolic reagent such as MTS (CellTiter 96 AQueous One Solution) or CellTiter-Glo to the wells.[6] The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.[6]
-
DAPI Staining: Alternatively, stain cells with DAPI (a fluorescent stain that binds to DNA) and analyze by flow cytometry.[3] DAPI-negative cells are scored as viable.[3]
-
-
Data Analysis: Normalize the readings from treated cells to the DMSO-treated control cells to determine the percentage of viability or growth inhibition.[6] Calculate GI50 or IC50 values from the dose-response curves.
RUNX1 Signaling in Leukemia and Therapeutic Intervention
Conclusion and Future Directions
References
- 1. RUNX1 regulates phosphoinositide 3-kinase/AKT pathway: role in chemotherapy sensitivity in acute megakaryocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of RUNX1 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The ASCO Post [ascopost.com]
- 6. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the CBFβ-RUNX Interaction as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core-binding factor β (CBFβ)-RUNX protein-protein interaction, a critical regulator of cellular differentiation and a validated target in oncology, particularly in leukemia.
Introduction: The Core-Binding Factor Complex
The core-binding factor (CBF) is a heterodimeric transcription factor essential for the normal development of various tissues, including the hematopoietic, bone, and nervous systems.[1] It consists of a DNA-binding α-subunit, encoded by one of three Runt-related transcription factor (RUNX) genes (RUNX1, RUNX2, or RUNX3), and a non-DNA-binding β-subunit, CBFβ.[2] While the RUNX proteins contain the DNA-binding Runt domain, the interaction with CBFβ is crucial as it enhances the affinity of RUNX proteins for their target DNA sequences by up to 40-fold and stabilizes the complex.[1] This interaction relieves an autoinhibitory mechanism within the RUNX protein, making the CBFβ-RUNX complex the functional unit for gene regulation.[2][3]
The significance of this complex in disease is underscored by the frequent genetic alterations targeting both subunits in various cancers.[2] Chromosomal translocations involving RUNX1 and CBFB are well-established drivers in acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[2] Furthermore, RUNX proteins are increasingly recognized as key players in epithelial cancers, broadening the potential therapeutic utility of targeting this pathway.[3]
The CBFβ-RUNX Interaction in Leukemia
The CBFβ-RUNX axis is particularly prominent in a subset of AML known as core-binding factor acute myeloid leukemia (CBF-AML). This category includes leukemias with the t(8;21)(q22;q22) translocation, which creates the RUNX1-ETO fusion protein, and those with inversion of chromosome 16, inv(16)(p13q22), which generates the CBFβ-SMMHC fusion oncoprotein.[4]
The CBFβ-SMMHC fusion protein, a product of the CBFB and smooth muscle myosin heavy chain (MYH11) genes, plays a central role in the pathogenesis of inv(16) AML.[5] This fusion protein retains the ability to bind to RUNX1 and, due to an additional high-affinity binding domain within the SMMHC portion, it outcompetes wild-type CBFβ for this interaction.[6][7][8] This leads to the deregulation of RUNX1-mediated transcription, which is critical for the development of leukemia.[9] The expression of CBFβ-SMMHC has a dominant-negative effect on RUNX function, blocking normal blood cell development.[10]
Therapeutic Strategy: Inhibition of the CBFβ-RUNX Interaction
The critical dependence of leukemic cells on the aberrant function of the CBFβ-RUNX complex makes this protein-protein interaction an attractive therapeutic target. The development of small molecules that can disrupt this interaction represents a novel therapeutic approach, moving beyond traditional cytotoxic chemotherapy.[3] These inhibitors typically bind to an allosteric site on CBFβ, preventing its association with RUNX proteins.[11]
By inhibiting the CBFβ-RUNX interaction, these molecules can:
-
Reduce the binding of RUNX1 to its target genes.[3]
-
Alter the expression of genes regulated by RUNX1.[3]
-
Impact cell survival and promote differentiation of leukemic cells.[3][11]
This strategy has shown efficacy not only in leukemia models but also in other cancers where RUNX transcription factors are implicated, such as basal-like breast cancer and ovarian cancer.[1][3]
Quantitative Data on CBFβ-RUNX Inhibitors
Several small molecule inhibitors targeting the CBFβ-RUNX interaction have been developed. The following table summarizes key quantitative data for some of these compounds.
| Compound | Target Interaction | IC50 (µM) | Mechanism of Action | Therapeutic Potential |
| AI-10-49 | CBFβ-SMMHC/RUNX1 | 0.26 | Binds to CBFβ portion of the fusion protein, disrupting its interaction with RUNX1.[6][12] | Inv(16) AML[6] |
| Ro5-3335 | CBFβ/RUNX1 | Not specified | Binds to both RUNX1 and CBFβ, inhibiting their interaction.[6] | RUNX1-driven leukemias[6] |
| AI-10-47 | CBFβ/RUNX | 3.2 | Small molecule inhibitor of CBFβ-RUNX binding.[12] | Cancers with RUNX pathway dysregulation. |
| AI-4-57 | CBFβ-SMMHC/RUNX1 | 22 | Allosteric inhibitor of the interaction.[12] | Research tool for studying inv(16) AML. |
| RUNX1/ETO tetramerization-IN-1 | RUNX1/ETO tetramerization | 0.25 (EC50) | Targets the NHR2 domain of RUNX1/ETO, inhibiting its tetramerization.[12] | t(8;21) AML |
Signaling Pathways and Mechanisms of Action
The CBFβ-RUNX complex regulates a multitude of downstream genes involved in cell differentiation and proliferation. In inv(16) AML, the CBFβ-SMMHC fusion protein hijacks this machinery. One critical downstream target is the MYC oncogene. CBFβ-SMMHC maintains leukemia cell viability by neutralizing RUNX1-mediated repression of MYC expression.[10] Pharmacological inhibition of the CBFβ-SMMHC/RUNX1 interaction leads to increased RUNX1 binding at distal MYC enhancers, resulting in transcriptional repression and apoptosis.[10]
Caption: Signaling pathways in normal hematopoiesis, inv(16) AML, and therapeutic intervention.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate CBFβ-RUNX Interaction
This protocol is designed to detect the in vivo interaction between CBFβ and RUNX1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: anti-CBFβ antibody for immunoprecipitation, anti-RUNX1 antibody for Western blotting, and appropriate secondary antibodies.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Lysis: Harvest cells and lyse them on ice for 30 minutes in lysis buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-CBFβ antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Binding: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-RUNX1 antibody to detect the co-immunoprecipitated protein.
Caption: Workflow for Co-Immunoprecipitation of the CBFβ-RUNX1 complex.
Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibitor Screening
This assay measures the inhibition of the CBFβ-SMMHC-RUNX interaction in a high-throughput format.[9]
Materials:
-
Purified recombinant Cerulean-CBFβ-SMMHC and Venus-RUNX1 proteins.
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
Small molecule inhibitor library.
-
Microplate reader capable of measuring FRET.
Procedure:
-
Protein Preparation: Express and purify Cerulean-tagged CBFβ-SMMHC and Venus-tagged RUNX1.
-
Assay Setup: In a 384-well plate, add a fixed concentration of Cerulean-CBFβ-SMMHC and Venus-RUNX1 to the assay buffer.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Excite the Cerulean donor fluorophore (e.g., at 433 nm) and measure the emission from both the Cerulean (e.g., at 475 nm) and the Venus acceptor fluorophore (e.g., at 528 nm).
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). A decrease in the FRET ratio indicates inhibition of the protein-protein interaction. Determine the IC50 value for each compound.
Caption: Principle of the FRET assay for screening CBFβ-RUNX inhibitors.
Conclusion and Future Directions
The targeting of the CBFβ-RUNX interaction has emerged as a promising therapeutic strategy for a range of cancers, most notably for leukemias driven by RUNX pathway alterations. The development of specific and potent small molecule inhibitors has provided valuable tools for both basic research and clinical development.[3] Future efforts will likely focus on optimizing the pharmacokinetic properties of these inhibitors to improve their clinical applicability and exploring combination therapies to overcome potential resistance mechanisms. For instance, combining CBFβ-SMMHC inhibitors with BET-inhibitors has shown synergistic effects in eliminating inv(16) leukemia cells.[10] As our understanding of the complex regulatory networks governed by the CBFβ-RUNX complex deepens, so too will the opportunities for innovative therapeutic interventions.
References
- 1. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | RUNX1 Mutations in Inherited and Sporadic Leukemia [frontiersin.org]
- 5. Core Binding Factor Leukemia: Chromatin Remodeling Moves Towards Oncogenic Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]
- 12. medchemexpress.com [medchemexpress.com]
The Disruption of RUNX1 Transcriptional Activity by the Small Molecule Inhibitor AI-10-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: RUNX1 and the RUNX1-CBFβ Complex
The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) are master regulators of cell fate and differentiation in various lineages.[1][2][3] RUNX1 is essential for the establishment of definitive hematopoiesis and is frequently mutated or translocated in leukemia.[1] The transcriptional activity of RUNX proteins is critically dependent on their heterodimerization with the non-DNA-binding subunit CBFβ.[1][2] This interaction allosterically increases the affinity of the RUNX Runt domain for its target DNA sequences and protects RUNX proteins from proteasomal degradation.[2] Given the central role of the RUNX1-CBFβ complex in oncogenesis, its disruption has become an attractive therapeutic strategy.
Mechanism of Action of AI-10-104
Quantitative Data on this compound Activity
| Assay Type | Compound | IC50 / GI50 | Cell Line / System | Reference |
| FRET-based CBFβ/Runt Binding | This compound | 1.25 µM | In vitro | [1] |
| Cell Growth/Metabolism (MTS) | This compound | Average GI50: 2.4 µM | Primary pediatric T-ALL samples | [4] |
| Cell Growth/Metabolism (MTS) | This compound | GI50: ~1-10 µM | Human T-ALL cell lines | [4] |
| Cell Growth (CellTiter-Glo) | This compound | Varies by cell line | Ovarian cancer cell lines | [5] |
| Cell Viability | This compound | ~1-10 µM | ATL cell lines | [6] |
| FRET-based CBFβ-SMMHC/RUNX1 | AI-10-49 | 0.26 µM | In vitro | [7] |
Effects on RUNX1 Transcriptional Activity and Downstream Cellular Processes
Experimental Protocols
Co-Immunoprecipitation to Assess RUNX1-CBFβ Interaction
Materials:
-
Cell line of interest (e.g., KOPTK1 human T-ALL cells)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with protease inhibitors)
-
Anti-RUNX1 antibody (e.g., Active Motif, #39000)
-
Protein A agarose beads
-
Anti-CBFβ antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired density.
-
Lyse the cells in modified RIPA buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates with protein A agarose beads.
-
Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
-
Add protein A agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against CBFβ and RUNX1.
Caption: Workflow for co-immunoprecipitation to study RUNX1-CBFβ interaction.
Cell Viability Assay (MTS Assay)
Materials:
-
Cancer cell lines
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Incubate for a specified period (e.g., 3 days).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Therapeutic Potential and Future Directions
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the RUNX1-CBFβ transcription factor complex compromises mammary epithelial cell identity: a phenotype potentially stabilized by mitotic gene bookmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling AI-10-104: A Potent Inhibitor of the RUNX-CBFβ Interaction for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction
Mechanism of Action
Signaling Pathway
Preclinical Efficacy
In Vitro Studies
Quantitative data from various preclinical studies are summarized in the tables below.
| Cancer Type | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| T-cell Acute Lymphoblastic Leukemia | KOPTK1 | MTS Assay | GI₅₀ | ~2.5 | [2] |
| T-cell Acute Lymphoblastic Leukemia | LOUCY | MTS Assay | GI₅₀ | 11 | [2] |
| Ovarian Cancer | OVCAR8 | CellTiter-Glo | IC₅₀ | ~7 | [3] |
| Ovarian Cancer | OVCAR4 | CellTiter-Glo | IC₅₀ | ~8 | [3] |
| Triple Negative Breast Cancer | MDA-MB-453 | Crystal Violet | IC₅₀ | ~1 | [4] |
| Triple Negative Breast Cancer | SUM-159PT | Crystal Violet | IC₅₀ | ~1 | [4] |
| Acute Myeloid Leukemia | SEM | FRET Assay | IC₅₀ | 1.25 | [5] |
| Adult T-cell Leukemia/Lymphoma | Various | Not Specified | IC₅₀ | 1-10 | [1][6] |
| Cancer Type | Cell Line | Experiment | Observation | Reference |
| Ovarian Cancer | OVCAR8 | Wound Healing Assay | Significantly impaired wound healing | [3] |
| Ovarian Cancer | OVCAR8 | EdU Incorporation Assay (24h treatment) | Significant decrease in the proportion of cells incorporating EdU | [3] |
| T-ALL | KOPTK1 | Co-immunoprecipitation | Dose-dependent decrease in CBFβ/RUNX1 and CBFβ/RUNX3 heterodimers | [2] |
| T-ALL | Patient Samples | Annexin V/7-AAD Staining (6 days) | Induced apoptosis | [2] |
| Triple Negative Breast Cancer | MDA-MB-453, SUM-159PT | Western Blot (24h treatment) | Decreased SOX4 protein levels | [4] |
Experimental Protocols
Cell Viability and Proliferation Assays
Protocols:
-
MTS Assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay):
-
Seed cells in a 96-well plate at a density of 5 x 10⁵ cells/mL.[5]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Normalize absorbance values to the DMSO control to determine the percentage of cell viability.[2]
-
-
CellTiter-Glo Luminescent Cell Viability Assay:
-
Follow steps 1 and 2 from the MTS assay protocol.
-
Add CellTiter-Glo reagent to each well.
-
Measure luminescence using a plate reader.
-
Normalize luminescence values to the DMSO control.[3]
-
-
Crystal Violet Assay:
-
Wash cells with PBS and fix with 10% formalin.
-
Stain cells with 0.5% crystal violet solution.
-
Wash away excess stain and solubilize the stained cells with a solubilization solution (e.g., 10% acetic acid).
-
Measure the absorbance at 570 nm.[4]
Co-Immunoprecipitation (Co-IP)
Protocol:
-
Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).[5]
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RUNX1 or anti-RUNX3 antibody overnight at 4°C.[2]
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against CBFβ, RUNX1, and RUNX3.[2]
Experimental Workflow for Efficacy Testing
Caption: A typical experimental workflow for in vitro studies.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RUNX1 Is Regulated by Androgen Receptor to Promote Cancer Stem Markers and Chemotherapy Resistance in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of AI-10-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Mechanism of Action
Signaling Pathway Diagram
Quantitative Pharmacodynamic Data
Table 1: In Vitro Potency
| Assay Type | Parameter | Value | Reference |
| Fӧrster Resonance Energy Transfer (FRET) | IC50 | 1.25 µM | [2] |
Table 2: Cellular Activity - T-Cell Acute Lymphoblastic Leukemia (T-ALL)
| Cell Line/Sample Type | Parameter | Value | Reference |
| Primary Pediatric T-ALL Samples | Average GI50 | 2.4 µM | [5] |
| Normal Human Hematopoietic Cells | Average GI50 | 15.4 µM | [5] |
Table 3: Cellular Activity - Other Cancers
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Multiple Myeloma | OPM-1 | Effect | Moderate inhibition of proliferation | [3] |
| Ovarian Cancer | OVCAR8 | Effect at 10 µM | Decreased cell number, reduced mitotic index, impaired wound healing | [6] |
In Vivo Pharmacodynamics and Pharmacokinetics
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX Interaction
-
Cell Lysis: Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).[2]
-
Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.[2]
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against CBFβ and RUNX1 to detect the co-precipitated proteins.
Experimental Workflow: Co-Immunoprecipitation
Caption: Co-Immunoprecipitation workflow.
Cell Growth/Metabolism Assay (MTS Assay)
-
Cell Seeding: Seed human T-ALL cell lines in 96-well plates.
-
MTS Reagent Addition: Add MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well.[5]
-
Incubation and Measurement: Incubate the plates and then measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.[5]
-
Data Analysis: Normalize the absorbance values to the DMSO control to determine the growth inhibition.[5]
Cell Cycle Analysis
-
Cell Fixation: Harvest and fix the cells in ethanol.
-
Staining: Stain the cells with propidium iodide (PI) to measure DNA content.[6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of AI-10-104 on Cell Signaling Pathways in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Disrupting the RUNX-IKZF1/3 Survival Axis
Quantitative Data on this compound's Activity
Table 1: Synergistic Effects of this compound and Lenalidomide in Myeloma Cell Lines
| Cell Line | RUNX1 Expression | Combination Effect (Combination Index, CI) | Reference |
| NCI-H929 | Low | Synergistic at sub-micromolar doses | [1] |
| MM1S | Low | Synergistic at sub-micromolar doses | [1] |
| U266 | Low | Synergistic at sub-micromolar doses | [1] |
| OPM-1 | High | Synergistic (higher concentrations required) | [1] |
| RPMI-8226 | High | Synergistic (higher concentrations required) | [1] |
Table 2: Downregulation of Myeloma Oncogenes by this compound and Lenalidomide Combination
| Oncogene | Effect of Combination Treatment | Reference |
| MYC | Downregulation | [1][2] |
| IRF4 | Downregulation | [1] |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for RUNX1 and IKZF3 Interaction
Materials:
-
Myeloma cell lines (e.g., HEK293T cells stably expressing FLAG-tagged RUNX1 and IKZF3)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG M2 affinity gel
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 3xFLAG peptide solution or glycine-HCl, pH 2.5)
-
SDS-PAGE gels and transfer apparatus
-
Primary antibodies: anti-RUNX1, anti-IKZF3, anti-FLAG
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellets in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Immunoprecipitation: Add anti-FLAG M2 affinity gel to the clarified lysates and incubate overnight at 4°C on a rotator.
-
Washing: Pellet the affinity gel by centrifugation and wash three times with ice-cold wash buffer.
-
Elution: Elute the bound proteins from the affinity gel using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RUNX1 and IKZF3 to detect the co-immunoprecipitated proteins.
Workflow for Co-Immunoprecipitation to assess RUNX1-IKZF3 interaction.
Cell Viability (MTT) Assay
Materials:
-
Myeloma cell lines (e.g., NCI-H929, MM1S, U266, OPM-1, RPMI-8226)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CalcuSyn).
Quantitative Real-Time PCR (qPCR) for MYC and IRF4 Expression
Materials:
-
Treated myeloma cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for MYC, IRF4, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from treated and control myeloma cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (MYC or IRF4) and the housekeeping gene, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control-treated cells.
Impact on Other Key Signaling Pathways in Myeloma
Potential Indirect Regulation of the PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and drug resistance in multiple myeloma. Several studies in other hematological malignancies have demonstrated a link between RUNX1 and the PI3K/Akt pathway. For instance, RUNX1 can transcriptionally regulate PIK3CD, a catalytic subunit of PI3K, thereby influencing Akt phosphorylation and cell survival[3].
Potential Crosstalk with the NF-κB Pathway
The NF-κB pathway is constitutively active in a subset of multiple myeloma and plays a crucial role in inflammation, cell survival, and drug resistance. Crosstalk between RUNX transcription factors and the NF-κB pathway has been reported. For example, wild-type RUNX1 can inhibit NF-κB signaling through interaction with the IκB kinase (IKK) complex[2].
Conclusion
References
- 1. RUNX proteins desensitize multiple myeloma to lenalidomide via protecting IKZFs from degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of RUNX1 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RUNX1 regulates phosphoinositide 3-kinase/AKT pathway: role in chemotherapy sensitivity in acute megakaryocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AI-10-104: A Potent Inhibitor of the RUNX Transcription Factor Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-(5-(trifluoromethoxy)-1H-benzo[d]imidazol-2-yl)pyridin-3-amine |
| Chemical Formula | C₁₄H₁₀F₃N₃O₂ |
| Molecular Weight | 309.24 g/mol |
| CAS Number | 1881276-00-1 |
| Appearance | Off-white to light yellow solid |
| SMILES | FC(F)(F)Oc1cc2c(cc1)nc(n2)c3cccc(n3)OC |
| Solubility | Soluble in DMSO |
Mechanism of Action
Biological Activity and Quantitative Data
In Vitro Efficacy: IC₅₀ Values
| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) | Reference |
| - | - | FRET-based assay | 1.25 | [3] |
| Multiple | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MTS Assay (Growth Inhibition) | 1-10 | [2] |
| OVCAR8 | Ovarian Cancer | CellTiter-Glo (Viability) | ~5-10 | [4] |
| OVCAR4 | Ovarian Cancer | CellTiter-Glo (Viability) | ~5-10 | [4] |
| KURAMOCHI | Ovarian Cancer | CellTiter-Glo (Viability) | ~10-20 | [4] |
| OAW42 | Ovarian Cancer | CellTiter-Glo (Viability) | ~10-20 | [4] |
| OVCAR5 | Ovarian Cancer | CellTiter-Glo (Viability) | ~10-20 | [4] |
| OVCAR3 | Ovarian Cancer | CellTiter-Glo (Viability) | >20 | [4] |
Effects on Downstream Gene Expression
| Gene | Function | Change after 6h | Change after 24h |
| MYC | Proto-oncogene, cell cycle progression | Downregulated | Downregulated |
| INHBA | Inhibin subunit beta A | Downregulated | Downregulated |
| MMP1 | Matrix metallopeptidase 1 | Downregulated | Downregulated |
| IGFN1 | Immunoglobulin-like and fibronectin type III domain containing 1 | Downregulated | Downregulated |
| COL7A1 | Collagen type VII alpha 1 chain | Downregulated | Downregulated |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Assess RUNX1-CBFβ Interaction
Materials:
-
Cancer cell lines (e.g., SEM, KOPTK1)
-
Modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, protease inhibitors)
-
Anti-RUNX1 antibody (e.g., Active Motif, #39000)
-
Anti-CBFβ antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed 4 x 10⁶ cells and culture overnight.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in modified RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with anti-RUNX1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using anti-CBFβ and anti-RUNX1 antibodies.
Western Blotting for Protein Expression
This protocol is for the detection of specific proteins in cell lysates.[5]
Materials:
-
Cell lysates prepared as in the Co-IP protocol
-
Primary antibodies (e.g., anti-RUNX1, anti-CBFβ, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Cell Viability/Proliferation (MTS) Assay
This colorimetric assay measures cell viability based on the metabolic conversion of MTS tetrazolium salt into a colored formazan product by viable cells.[5]
Materials:
-
Cancer cell lines
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AI-10-104: In Vitro Application Notes and Protocols for Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of AI-10-104 in Ovarian Cancer Research: From In Vitro Mechanistic Studies to In Vivo Preclinical Models
Introduction:
Mechanism of Action of AI-10-104
In Vitro Applications of this compound in Ovarian Cancer Cell Lines
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| OVCAR8 | CellTiter-Glo | 7 µM (IC50) | Reduced cell viability | [4] |
| OVCAR8 | pHH3 Staining | 10 µM | Decreased mitotic index | [2] |
| OVCAR8 | EdU Incorporation | 10 µM | Decreased DNA replication rate | [4] |
| OVCAR8 | Propidium Iodide Staining | 10 µM | Increased percentage of cells in S-phase, suggesting S-phase delay | [2][4] |
| OVCAR4 | EdU Incorporation | 10 µM | Decreased DNA replication rate | [4] |
| Multiple Ovarian Cancer Cell Lines | CellTiter-Glo | Varies (IC50) | Reduced cell number | [4] |
In Vivo Application of RUNX Inhibitors in a Mouse Model of Ovarian Cancer
Experimental Protocol: Ovarian Cancer Xenograft Mouse Model and Treatment with AI-14-91
Materials:
-
Ovarian cancer cell line (e.g., OVCAR8)
-
Female athymic nude mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Vehicle control (e.g., 0.1M Captisol)
-
Standard animal housing and handling equipment
-
Materials for intraperitoneal injections
Experimental Workflow
Caption: A stepwise workflow for the in vivo evaluation of a RUNX inhibitor in an ovarian cancer mouse model.
Procedure:
-
Cell Preparation:
-
Culture OVCAR8 cells under standard conditions.
-
On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 5.2 x 10^6 cells per 200 µL.[2]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 200 µL of the cell suspension intraperitoneally (i.p.) into each mouse.
-
-
Animal Randomization and Treatment:
-
Two days after cell injection, randomly divide the mice into a treatment group and a vehicle control group.[2]
-
-
Monitoring and Endpoint:
-
Monitor the mice regularly for signs of tumor growth (e.g., abdominal distension) and any adverse effects of the treatment.
-
At the end of the study (e.g., 30 days post-xenografting), euthanize the mice according to institutional guidelines.[2]
-
Harvest the tumors from the peritoneal cavity and measure their weight and volume.
-
Data Presentation:
| Treatment Group | Number of Mice | Dosage | Treatment Duration | Outcome | Reference |
| Vehicle Control | 10 | N/A | 12 days | Tumor growth | [2] |
| AI-14-91 | 10 | 100 mg/kg, twice daily | 12 days | No significant change in total tumor weight was observed. This was attributed to the low potency and short half-life of AI-14-91. | [2] |
Discussion and Future Directions
References
- 1. Loss of Runx1 Induces Granulosa Cell Defects and Development of Ovarian Tumors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Mouse Model Aids Development of Ovarian Cancer Therapies | Frederick National Laboratory [frederick.cancer.gov]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the RUNX Inhibitor AI-10-104 and its In Vivo Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In Vivo Suitability of AI-10-104
In Vitro Applications of this compound
Quantitative Data Summary for In Vitro Studies
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| Ovarian Cancer Cell Lines (e.g., OVCAR8) | 5 µM - 10 µM | 24 - 72 hours | Reduced cell proliferation, decreased EdU incorporation, S-phase arrest. | [2] |
| Human T-ALL Cell Lines (e.g., KOPTK1) | 1 µM - 15 µM | 6 - 72 hours | Induced apoptosis, reduced CBFβ/RUNX heterodimer formation. | [1] |
| Multiple Myeloma Cells | 0 - 10 µM | Not Specified | Enhanced anti-proliferative effect of lenalidomide. | |
| Normal Human Hematopoietic Cells | GI₅₀ of 15.4 µM | 3 days | Inhibited growth. | [1] |
In Vivo Data for this compound Analogs
Quantitative Data Summary for In Vivo Studies with Analogs
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| AI-14-91 | Athymic nude mice with OVCAR8 xenografts | 100 mg/kg, twice daily for 12 days | Intraperitoneal (i.p.) | No significant change in tumor weight, likely due to limited half-life and potency. | [2] |
| AI-10-49 | Mouse model of leukemia | 200 mg/kg per day for 10 days | Not specified | Delayed leukemia progression. | [3] |
Experimental Protocols
In Vitro Cell Proliferation Assay (using OVCAR8 cells)
-
Cell Plating: Seed OVCAR8 cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the relative cell viability and calculate the IC₅₀ value.
Co-Immunoprecipitation to Assess CBFβ-RUNX1 Interaction
-
Cell Lysis: Lyse the cells in a modified RIPA buffer.
-
Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and protein A/G agarose beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
In Vivo Xenograft Study (using AI-14-91)
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Inject OVCAR8 cells (e.g., 5 x 10⁶ cells) intraperitoneally into each mouse.
-
Randomization and Treatment: Two days post-injection, randomize the mice into treatment and vehicle control groups.
-
Tumor Assessment: At the end of the study (e.g., 30 days post-xenografting), euthanize the mice and carefully dissect and weigh the tumors from the peritoneal cavity.
-
Data Analysis: Compare the average tumor weight between the treatment and control groups to assess the efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
CBFβ-RUNX Signaling Pathway Inhibition
Experimental Workflow for In Vitro Analysis
References
- 1. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AI-10-104 Treatment of Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
In Vitro Efficacy of AI-10-104 in Primary Patient Samples and Cell Lines
| Cell Type | Assay | Endpoint | Concentration/IC50/GI50 | Reference |
| Primary Pediatric T-ALL Samples (n=11) | CellTiter-Glo | GI50 | Average: 2.4 µM | [4] |
| Normal Human Hematopoietic Cells | Cell Viability | GI50 | Average: 15.4 µM | [4] |
| Ovarian Cancer Cell Line (OVCAR8) | CellTiter-Glo | Relative Cell Number | Significant decrease at 3 days | [3] |
| Multiple Myeloma Primary Cells | Cell Viability | - | Minimal effect alone; significant inhibition with lenalidomide |
Note: This table summarizes available quantitative data. Further studies are required to establish dose-responses in a broader range of primary patient samples.
Mandatory Visualizations
Experimental Protocols
Preparation of Primary Patient Samples
This protocol provides a general framework for the dissociation of solid tumors. Specific procedures may need optimization based on the tumor type. For blood cancers like T-ALL or multiple myeloma, mononuclear cells can be isolated using standard Ficoll-Paque density gradient centrifugation.
Materials:
-
Fresh primary tumor tissue
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec) or a cocktail of collagenase, hyaluronidase, and DNase I
-
GentleMACS Dissociator or equivalent
-
70 µm and 40 µm cell strainers
-
Red Blood Cell Lysis Buffer (if required)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Obtain fresh tumor tissue in sterile collection medium on ice.
-
In a sterile petri dish, wash the tissue with cold PBS.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Transfer the fragments into a dissociation tube containing the enzyme cocktail.
-
Process the tissue using a mechanical dissociator following the manufacturer's instructions.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with medium and pass the suspension through a 40 µm strainer.
-
Centrifuge the cells, discard the supernatant, and if necessary, resuspend the pellet in Red Blood Cell Lysis Buffer.
-
Wash the cells with PBS and resuspend in the appropriate culture medium for downstream assays.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells based on the quantification of ATP.
Materials:
-
Primary cells in single-cell suspension
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Seed the primary cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Allow cells to adhere or stabilize for 24 hours.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal growth inhibition (GI50) by plotting the luminescence signal against the log of the drug concentration.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Co-Immunoprecipitation (Co-IP) for RUNX1-CBFβ Interaction
Materials:
-
Treated and control primary cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-RUNX1 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-CBFβ antibody
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with AI-10-104 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of AI-10-104
Quantitative Data Summary
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Treatment Duration |
| Multiple Myeloma | ||||
| OPM-1 | Multiple Myeloma | Cell Viability Assay | Moderate effect on proliferation | Not Specified |
| NCI-H929 | Multiple Myeloma | Cell Viability Assay | Not Specified | Not Specified |
| Primary Myeloma Samples | Multiple Myeloma | Cell Viability Assay | Minimal effect alone | Not Specified |
| Ovarian Cancer | ||||
| OVCAR8 | Ovarian Cancer | CellTiter-Glo | ~7 | 3 days |
| OVCAR4 | Ovarian Cancer | CellTiter-Glo | ~5-10 | 3 days |
| SKOV3ip1 | Ovarian Cancer | CellTiter-Glo | ~10-15 | 3 days |
| A2780 | Ovarian Cancer | CellTiter-Glo | ~5-10 | 3 days |
| IGROV1 | Ovarian Cancer | CellTiter-Glo | ~10-15 | 3 days |
| OVCAR3 | Ovarian Cancer | CellTiter-Glo | >15 | 3 days |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | ||||
| KOPTK1 | T-ALL | MTS Assay | ~2-5 | 3 days |
| Jurkat | T-ALL | MTS Assay | ~5-10 | 3 days |
| HPB-ALL | T-ALL | MTS Assay | ~2-5 | 3 days |
| DND-41 | T-ALL | MTS Assay | ~1-2 | 3 days |
| LOUCY | T-ALL | MTS Assay | 11 | 3 days |
| Primary T-ALL Samples | T-ALL | CellTiter-Glo | Average ~2.2 | 3 days |
| Normal Cells | ||||
| Normal Hematopoietic Cells | Non-cancerous | Not Specified | ~15.4 | Not Specified |
| BEAS-2B | Normal Epithelial | MTT Assay | No effect at working concentrations | 3 days |
Note: IC50 and GI50 values can vary between experiments and laboratories. The data presented here is a summary from published literature for comparative purposes.[1][3][4][5]
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for high-throughput screening.
Workflow:
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,500-5,000 cells/well) in 100 µL of complete culture medium.[6]
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
-
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[4]
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells to determine the percent viability.
-
Protocol 2: MTT/MTS Colorimetric Cell Viability Assay
This protocol is a classic method for assessing cell viability based on the reduction of a tetrazolium salt by metabolically active cells.
Workflow:
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile, clear-bottom 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the CellTiter-Glo® assay, but use a clear-bottom 96-well plate.
-
-
-
Follow the same procedure as for the CellTiter-Glo® assay.
-
-
Assay Protocol:
-
For MTS assay: Proceed directly to measuring absorbance.
-
For MTT assay: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells to calculate the percent viability.
-
Conclusion
References
- 1. RUNX proteins desensitize multiple myeloma to lenalidomide via protecting IKZFs from degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Demonstrating the Efficacy of AI-10-104 in Disrupting RUNX-CBFβ Interaction Using Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) are master regulators of gene expression involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.[3] Their activity is critically dependent on the formation of a heterodimeric complex with CBFβ, which enhances their DNA binding affinity and stability.[2] Dysregulation of RUNX signaling is a hallmark of several cancers, making the RUNX-CBFβ interaction an attractive therapeutic target.
Signaling Pathway
Experimental Protocol: Co-Immunoprecipitation
Materials and Reagents
-
Cell Lines: Human T-cell acute lymphoblastic leukemia (T-ALL) cell lines such as KOPTK1 or Jurkat, or other cell lines with endogenous expression of RUNX1/3 and CBFβ.
-
Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibody for immunoprecipitation (IP): Rabbit anti-RUNX1 or Rabbit anti-RUNX3.
-
Primary antibodies for Western blotting (WB): Mouse anti-CBFβ, Rabbit anti-RUNX1, Rabbit anti-RUNX3.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
-
Protein A/G Agarose Beads
-
Wash Buffer: IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, 0.25% sodium deoxycholate).[2]
-
Elution Buffer: 2x Laemmli sample buffer.
-
General cell culture and Western blotting reagents.
Experimental Workflow
Procedure
-
Cell Culture and Treatment:
-
Culture cells to a density of approximately 4 x 10^6 cells/condition.
-
-
Cell Lysis:
-
Harvest cells and wash once with cold PBS.
-
Lyse cells in modified RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Reserve a small aliquot for input analysis.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add 2-4 µg of anti-RUNX1 or anti-RUNX3 antibody to the pre-cleared lysate.
-
Incubate for 4-6 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G agarose beads and incubate for an additional 2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1000 x g for 1 minute) at 4°C.
-
Discard the supernatant and wash the beads three to five times with cold Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against CBFβ and RUNX1/3.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation and Expected Results
| Treatment Condition | IP: RUNX1Blot: RUNX1 | IP: RUNX1Blot: CBFβ | InputBlot: RUNX1 | InputBlot: CBFβ |
| Vehicle (DMSO) | +++ | +++ | +++ | +++ |
| This compound (1 µM) | +++ | ++ | +++ | +++ |
| This compound (5 µM) | +++ | + | +++ | +++ |
| This compound (10 µM) | +++ | +/- | +++ | +++ |
| AI-4-88 (10 µM) | +++ | +++ | +++ | +++ |
Relative band intensity is denoted by: +++ (strong), ++ (moderate), + (weak), +/- (very weak/absent).
Interpretation of Results
Conclusion
References
- 1. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RUNX family: Oncogenes or tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RUNX transcription factors: biological functions and implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of RUNX in Hippo Pathway Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AI-10-104 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Preclinical Data on Combination Therapies
Combination with Paclitaxel and Enzalutamide in Triple-Negative Breast Cancer (TNBC)
| Cell Line | Treatment | % Cell Viability (Relative to DMSO) |
| MDA-MB-453 | 1 µM AI-10-104 | ~80% |
| 2 nM Paclitaxel | ~75% | |
| 20 µM Enzalutamide | ~85% | |
| 1 µM this compound + 2 nM Paclitaxel | ~50% | |
| 1 µM this compound + 20 µM Enzalutamide | ~60% | |
| 1 µM this compound + 2 nM Paclitaxel + 20 µM Enzalutamide | ~40% | |
| SUM-159PT | 1 µM this compound | ~75% |
| 2 nM Paclitaxel | ~80% | |
| 20 µM Enzalutamide | ~90% | |
| 1 µM this compound + 2 nM Paclitaxel | ~55% | |
| 1 µM this compound + 20 µM Enzalutamide | ~65% | |
| 1 µM this compound + 2 nM Paclitaxel + 20 µM Enzalutamide | ~45% |
Rationale for Combination with Platinum-Based Agents and Anthracyclines
Experimental Protocols
Co-Immunoprecipitation to Confirm Disruption of CBFβ-RUNX1 Interaction
Materials:
-
Cancer cell line of interest (e.g., SEM cells for leukemia)
-
DMSO (vehicle control)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-RUNX1 antibody
-
Anti-CBFβ antibody
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed 4 x 10^6 cells and allow them to adhere overnight.
-
Lyse cells in modified RIPA buffer.
-
Pre-clear cell lysates by incubating with protein A/G agarose beads.
-
Immunoprecipitate RUNX1 from the pre-cleared lysates using an anti-RUNX1 antibody and fresh protein A/G agarose beads.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-CBFβ and anti-RUNX1 antibodies to detect the co-immunoprecipitated proteins.
Cell Viability and Synergy Assessment using Crystal Violet Assay
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-453, SUM-159PT)
-
Chemotherapeutic agent of interest (e.g., paclitaxel, cisplatin, doxorubicin)
-
96-well plates
-
0.5% Crystal Violet staining solution
-
Methanol
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Incubate for 72 hours.
-
Gently wash the cells with PBS to remove dead, detached cells.
-
Fix the adherent cells with methanol for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding methanol to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be calculated using the Chou-Talalay method to determine the Combination Index (CI).
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cancer cell line of interest
-
Chemotherapeutic agent of interest
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Caption: General Experimental Workflow for Combination Studies.
Concluding Remarks
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following AI-10-104 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
| AI-10-104 Concentration (µM) | Viable Cells (%) (Annexin V- / 7AAD-) | Early Apoptotic Cells (%) (Annexin V+ / 7AAD-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / 7AAD+) |
| 0 (Vehicle Control) | 95 | 3 | 2 |
| 1 | 85 | 10 | 5 |
| 5 | 60 | 25 | 15 |
| 10 | 30 | 45 | 25 |
Note: The data in this table is illustrative and based on the analysis of published flow cytometry plots. Actual percentages may vary depending on experimental conditions.
Signaling Pathway
Experimental Protocols
Protocol 1: Cell Culture and Treatment
Materials:
-
Jurkat cells (ATCC TIB-152)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in an incubator at 37°C with 5% CO2.
-
Maintain cells in suspension at a density between 1x10^5 and 1x10^6 cells/mL.
-
Seed 1x10^6 cells in each well of a 6-well plate.
-
Incubate the cells for 4 days at 37°C with 5% CO2.
Protocol 2: Annexin V and 7AAD Staining for Flow Cytometry
This protocol details the staining procedure for detecting apoptosis using Annexin V and 7AAD.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7AAD, and 1X Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Harvest the cells from each well by transferring the cell suspension to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7AAD staining solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Protocol 3: Flow Cytometry Analysis
This protocol outlines the data acquisition and analysis steps using a flow cytometer.
Procedure:
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and 7AAD.
-
Use unstained, Annexin V-FITC only, and 7AAD only stained cells to set up compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software. Create a dot plot of 7AAD versus Annexin V-FITC fluorescence.
-
Establish quadrants to differentiate between:
-
Viable cells: Annexin V-negative and 7AAD-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and 7AAD-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and 7AAD-positive (upper-right quadrant).
-
-
Calculate the percentage of cells in each quadrant for each treatment condition.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
References
Application Notes and Protocols for AI-10-104 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 309.24 g/mol | [4] |
| Formula | C₁₄H₁₀F₃N₃O₂ | [4] |
| CAS Number | 1881276-00-1 | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | >98% by HPLC | [5] |
| Solubility in DMSO | 50 mg/mL (161.69 mM) | [4] |
| Recommended Solvent | DMSO (use newly opened, as it is hygroscopic) | [4] |
| Storage of Powder | -20°C for 3 years | [4] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [4] |
| Typical Working Concentration | 0 - 10 µM | [4][6] |
| IC₅₀ (FRET assay for RUNX1-CBFβ binding) | 1.25 µM | [1] |
Signaling Pathway Diagram
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound supplier | CAS 1881276-00-1| pan-RUNX inhibitor | AOBIOUS [aobious.com]
- 6. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AI-10-104 solubility issues and solutions
Troubleshooting Guide
Issue 2: Inconsistent results in cell-based assays.
-
Answer: Inconsistent results can stem from several factors:
-
Final DMSO Concentration: When diluting your stock solution into aqueous media for cell-based assays, ensure the final concentration of DMSO is low and consistent across all experiments, as high concentrations can be toxic to cells.
Issue 3: Toxicity observed in in vivo studies.
-
-
Formulation: The choice of formulation is critical. A Captisol formulation was used in some studies, but led to sedative effects at 178 mg/kg.[5] A nanoparticle formulation at 200 mg/kg was reported to be lethal.[5] Carefully select and optimize your vehicle.
-
Dose Reduction: If toxicity is observed, a dose reduction may be necessary.
-
Frequently Asked Questions (FAQs)
Quantitative Data Summary
| Property | Value | Solvent/Conditions | Source |
| Molecular Weight | 309.24 g/mol | N/A | [1] |
| Formula | C₁₄H₁₀F₃N₃O₂ | N/A | [1] |
| In Vitro Solubility | 50 mg/mL (161.69 mM) | DMSO (requires sonication) | [1] |
| In Vitro Solubility | 10 mM | DMSO | [6] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (8.08 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (8.08 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (8.08 mM) | 10% DMSO, 90% Corn Oil | [1] |
| IC₅₀ | 1.25 µM | FRET assay (interferes with CBFβ binding to RUNX) | [5][6] |
Experimental Protocols
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, use 3.09 mg of this compound. c. Add the appropriate volume of fresh, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO. d. Vortex the tube briefly to mix. e. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming may also be applied. f. Visually confirm that the solution is clear and free of particulates. g. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. h. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of an In Vivo Formulation (using PEG300 and Tween-80)
-
Procedure (for 1 mL of final solution): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of a 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. e. Mix the solution gently but thoroughly. The final solution should be clear.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | RUNX1-CBFβ inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound supplier | CAS 1881276-00-1| pan-RUNX inhibitor | AOBIOUS [aobious.com]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AI-10-104 In Vivo Applications
Frequently Asked Questions (FAQs)
Q3: Are there any alternative compounds with a better in vivo profile?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Severe sedation or toxicity in animals after AI-10-104 administration. | This compound has known off-target toxicities that manifest in vivo.[1] The dose administered may be too high, or the formulation may be contributing to acute toxicity. | Strongly consider switching to a better-tolerated analog such as AI-12-126 or AI-14-91. [1] If you must use this compound, a thorough dose-escalation study starting from a very low dose is required to determine a maximum tolerated dose (MTD). However, its use in vivo is not recommended.[2] |
| Lack of in vivo efficacy with AI-14-91. | The pharmacokinetic properties of AI-14-91, although improved, may still be a limiting factor. It has a reported half-life of approximately 203 minutes after oral gavage, which may not be sufficient to maintain a therapeutic concentration.[1] The dosing frequency may be too low. | Increase the dosing frequency. For example, in a xenograft model of ovarian cancer, AI-14-91 was administered twice daily to compensate for its short half-life.[2] Also, confirm the on-target activity of your batch of AI-14-91 with in vitro assays before proceeding with further in vivo experiments. |
| Difficulty in dissolving this compound or its analogs for in vivo formulation. | These compounds can have limited aqueous solubility. | Use of a solubilizing agent like Captisol is recommended.[1][2] Prepare the compound as an HCl salt to improve solubility. Gentle heating and sonication can also aid in dissolution. A detailed protocol for Captisol formulation is provided in the "Experimental Protocols" section. |
Quantitative Data Summary
| Compound | FRET IC50 (µM) | In Vivo Half-life (t½) | Route of Administration | Dose | Observed In Vivo Effects |
| This compound | 1.25[1] | Not reported due to toxicity | IP | 178 mg/kg (Captisol) | Significant sedative effects[1] |
| IP | 200 mg/kg (Nanoparticle) | Lethal[1] | |||
| AI-12-126 | Similar to this compound | Data not available | IP | 100 mg/kg | Well-tolerated[1] |
| AI-14-91 | Similar to this compound | 203 minutes[1] | Oral Gavage | 100 mg/kg | Well-tolerated[1] |
| IP | 100 mg/kg (twice daily) | No overt toxicity or weight loss[2] |
Experimental Protocols
Protocol 1: Formulation of AI-14-91 using Captisol for In Vivo Administration
Materials:
-
Captisol®
-
Sterile Water for Injection
-
Sterile 0.9% Saline
-
Sterile 1N HCl
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a 0.1M Captisol Solution:
-
Weigh the appropriate amount of Captisol® powder.
-
Dissolve it in sterile water to a final concentration of 0.1M.
-
Sterile filter the solution using a 0.22 µm filter.
-
-
-
Add a small amount of the 0.1M Captisol solution to the powder to form a paste.
-
Slowly add more 0.1M Captisol solution while vortexing to achieve the desired final concentration (e.g., 25 mg/mL).
-
If necessary, add a small volume of 1N HCl dropwise to form the HCl salt in situ, which can improve solubility. Monitor the pH to ensure it remains within a physiologically acceptable range.
-
Sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter.
-
Sterile filter the final solution using a 0.22 µm syringe filter before injection.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction
This protocol is for verifying the disruption of the CBFβ-RUNX1 interaction in cells treated with an inhibitor.
Materials:
-
Cells of interest (e.g., SEM cells)
-
DMSO (vehicle control)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)
-
Anti-RUNX1 antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., IP buffer I: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)
-
SDS-PAGE loading buffer
-
Primary antibodies for Western blotting (anti-CBFβ, anti-RUNX1)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in modified RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.
-
-
Western Blotting:
-
After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against CBFβ and RUNX1.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. A decrease in the CBFβ signal in the inhibitor-treated lanes compared to the DMSO control indicates disruption of the interaction.
-
Visualizations
Caption: Troubleshooting workflow for overcoming poor in vivo pharmacokinetics.
References
Technical Support Center: Interpreting Off-Target Effects of AI-10-104 in Experiments
Frequently Asked Questions (FAQs)
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotypes
Troubleshooting Steps:
-
Dose-Response Correlation:
-
Rationale: On-target effects should correlate with the biochemical potency of the inhibitor against its target.
-
-
Use of a Structurally Unrelated Inhibitor:
-
Rationale: If the phenotype is genuinely due to RUNX inhibition, a different inhibitor with a distinct chemical scaffold that targets the same protein should produce a similar effect.
-
Action: If available, test a structurally different RUNX inhibitor. Consistent results across different inhibitor classes strengthen the evidence for an on-target effect.
-
-
Rescue Experiment with Overexpression:
-
Rationale: If the effect is on-target, overexpressing the target protein (or a downstream effector) may rescue the phenotype.
-
-
CRISPR/Cas9 Target Validation:
-
Rationale: Genetically ablating the target protein should phenocopy the effect of the inhibitor if the inhibitor is specific.
-
Issue 2: Observing Sedation or Toxicity in Animal Models
Troubleshooting Steps:
-
Confirm the Off-Target Effect:
-
Action: Recognize that this is a documented off-target effect of this specific molecule.
-
Switch to a Cleaner Analog:
-
Rationale: Analogs have been specifically designed to avoid these CNS side effects.
-
-
-
Rationale: The severity of the off-target effect is dose-dependent.
-
Action: Perform a dose-ranging study to find the maximum tolerated dose (MTD) that does not produce overt sedation. Be aware that different formulations (e.g., captisol vs. nanoparticle) can significantly impact the toxicity profile.
-
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| AI-10-104 | RUNX1-CBFβ | ~1.2 | FRET | |
| AI-14-91 | RUNX1-CBFβ | ~1.5 | FRET |
| Compound | Dose (mg/kg) | Formulation | Observed Effects | Reference |
| This compound | 178 | Captisol | Significant sedative effects within 30 seconds, recovery in ~1 hour. | |
| This compound | 200 | Nanoparticle | Lethal in ~3.5 hours. | |
| AI-12-126 | 100 | HCl salt with Captisol | Well-tolerated, no sedative effects. | |
| AI-14-91 | 100 | HCl salt with Captisol | Well-tolerated, no sedative effects. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Confirm On-Target Engagement in Cells
Methodology:
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable immunoprecipitation buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ and RUNX1.
Protocol 2: Irwin Test for Assessing CNS Off-Target Effects in Mice
Objective: To systematically observe and score potential behavioral and physiological effects of a compound, including sedation.
Methodology:
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Systematic Observation: At specified time points (e.g., 15, 30, 60, 120 minutes post-dose), a trained observer systematically scores a range of parameters. These include:
-
Behavioral: Spontaneous activity, alertness, grooming, tremors, convulsions.
-
Neurological: Gait, righting reflex, grip strength, touch escape.
-
Autonomic: Piloerection, salivation, lacrimation, body temperature.
-
-
Scoring: Use a standardized scoring system (e.g., a scale of 0-4 for the intensity of each parameter) to quantify the observed effects.
-
Data Analysis: Compare the scores of the compound-treated group to the vehicle control group to identify any significant behavioral or physiological changes. A significant increase in parameters related to decreased activity and alertness would be indicative of a sedative effect.
Visualizations
Why is AI-10-104 not suitable for some animal studies?
Frequently Asked Questions (FAQs)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of efficacy in animal model | Poor Pharmacokinetics: AI-10-104 may have a short half-life, poor bioavailability, or rapid metabolism in the animal model, preventing it from reaching and maintaining effective concentrations at the target site.[1][2] | 1. Confirm In Vitro Activity: Ensure the batch of this compound is active in relevant cell-based assays before in vivo administration. 2. Consider Alternative Compounds: If possible, use a more stable analog of this compound with published in vivo efficacy.[1] 3. Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study in your animal model to determine the compound's concentration over time. |
| Inconsistent results between experiments | Formulation and Administration: The solubility and stability of this compound in the chosen vehicle can impact its delivery and absorption. MedChemExpress provides a sample protocol for solubilizing this compound using DMSO, PEG300, Tween-80, and saline.[5] | 1. Standardize Formulation: Use a consistent and validated protocol for formulating this compound for each experiment.[5] 2. Verify Vehicle Compatibility: Ensure the chosen vehicle is appropriate for the route of administration and does not cause adverse effects in the animals. |
| Unexpected Toxicity | Off-Target Effects or Vehicle Toxicity: While this compound is designed to be specific, off-target effects are possible at higher concentrations. The vehicle used for administration could also be contributing to toxicity. | 1. Dose-Response Study: Perform a dose-response study to identify a therapeutic window with minimal toxicity. 2. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components. |
Visualizing Pathways and Workflows
References
- 1. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
How to improve the stability of AI-10-104 in solution
Frequently Asked Questions (FAQs)
Troubleshooting Guide
-
-
Solution:
-
Prepare a high-concentration stock solution in DMSO.
-
Perform serial dilutions of the stock solution to achieve the desired final concentration.
-
-
-
-
Solution:
-
Keep the final DMSO concentration in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1% for sensitive cell lines. [2]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
-
-
Possible Cause C: Interaction with Media Components. Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate.
-
Solution:
-
If working in serum-free or low-serum conditions, consider adding a small amount of purified bovine serum albumin (BSA) (e.g., 0.1%) to the medium to help solubilize the compound.
-
Ensure the pH of the cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4).
-
-
Issue 2: Inconsistent or variable experimental results.
-
-
Potential Degradation Pathways:
-
Photodegradation: Benzimidazole compounds can be sensitive to light.[6][7][8] Exposure to ambient light during handling and incubation could lead to degradation.
-
Hydrolysis: The trifluoromethoxy group is generally stable, but hydrolysis can occur under strongly acidic or basic conditions.[9][10][11] The benzimidazole ring itself can also be susceptible to hydrolysis, particularly at alkaline pH.[6]
-
-
Solution:
-
Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Ensure the pH of your experimental buffers and media is maintained within a neutral range.
-
-
Possible Cause B: Incomplete Dissolution of Stock Solution.
-
Solution:
-
Visually inspect the stock solution for any particulate matter before use.
-
Quantitative Data
| Solvent | Concentration | Observation |
| DMSO | ≥ 50 mg/mL (161.69 mM) | Clear solution (ultrasonication may be needed)[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (8.08 mM) | Clear solution[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.08 mM) | Clear solution[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (8.08 mM) | Clear solution[1] |
Experimental Protocols
-
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in medium.
-
-
Add the appropriate volume of the intermediate dilution to your cell culture plates to achieve the desired final concentration.
-
For example, to achieve a final concentration of 10 µM in a well containing 100 µL of medium, add 11.1 µL of the 100 µM working solution.
-
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis
-
Seed cells in 6-well plates and allow them to adhere.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., RUNX1, CBFβ, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 7. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Cell line sensitivity differences to AI-10-104 treatment
Frequently Asked Questions (FAQs)
-
Genetic context: The presence of specific mutations or oncogenic drivers can determine a cell line's reliance on the RUNX pathway. For example, T-ALL cells with TAL1 or activated NOTCH1 are suggested to be more dependent on RUNX activity.[3]
-
Drug efflux pumps and metabolism: As with any small molecule inhibitor, differences in cellular uptake, efflux, and metabolism can contribute to varied responses.
Troubleshooting Guides
Guide 1: Assessing Cell Line Sensitivity to AI-10-104
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assay: Use a suitable cell viability assay, such as CellTiter-Glo® (Promega) or an MTS-based assay.[3][4]
Guide 2: Verifying Disruption of the CBFβ-RUNX1 Interaction
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis: Lyse the cells in a modified RIPA buffer.[1]
-
Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and protein A/G agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using antibodies against CBFβ and RUNX1.
Quantitative Data
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Notes |
| OVCAR8 | Ovarian Cancer | ~7 | - |
| OVCAR4 | Ovarian Cancer | - | Sensitive to treatment |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 1 - 10 | Potentiates the effect of lenalidomide |
| ATL Cell Lines | Adult T-cell Leukemia/Lymphoma | 1 - 10 | - |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | < 10 | Sensitive to treatment |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | < 10 | Sensitive to treatment |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | < 10 | Sensitive to treatment |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | < 10 | Sensitive to treatment |
| LOUCY | T-cell Acute Lymphoblastic Leukemia | 11 | Relatively resistant |
| MDA-MB-453 | Triple-Negative Breast Cancer | ~5 | Reduces cell viability |
| SUM-159PT | Triple-Negative Breast Cancer | ~5 | Reduces cell viability |
Note: IC50 and GI50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.[7][8]
Signaling Pathway
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing sedative effects of AI-10-104 in mice
Frequently Asked Questions (FAQs)
Troubleshooting Guide: Managing Sedative Effects of AI-10-104
Step 1: Confirming and Quantifying Sedation
A4: Two common behavioral assays to quantify sedation and motor coordination are the Rotarod Test and the Open Field Test.
-
Rotarod Test: This test assesses motor coordination and balance. A mouse is placed on a rotating rod, and the latency to fall is recorded. Sedated animals will have a significantly shorter latency to fall.
-
Open Field Test: This assay measures general locomotor activity and exploratory behavior. A mouse is placed in an open arena, and its movement is tracked. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A sedated mouse will exhibit reduced total distance traveled and fewer exploratory behaviors.
Experimental Protocols
Rotarod Test Protocol
| Parameter | Specification |
| Apparatus | Rotarod treadmill for mice (e.g., Ugo Basile, Columbus Instruments) |
| Acclimation | Acclimate mice to the testing room for at least 30 minutes before the first trial. |
| Training | Conduct 1-2 days of training prior to the experiment. Place mice on the rod at a low, constant speed (e.g., 4 RPM) for 1-2 minutes. |
| Test Procedure | 1. Place the mouse on the rotating rod. 2. Start the rotation, either at a fixed speed or with accelerating speed (e.g., 4 to 40 RPM over 5 minutes). 3. Record the latency to fall from the rod. 4. Perform 3 trials with an inter-trial interval of at least 15 minutes. |
| Data Analysis | Compare the average latency to fall between the vehicle control group and the this compound treated group. |
Open Field Test Protocol
| Parameter | Specification |
| Apparatus | A square arena (e.g., 40x40x30 cm) with video tracking software. |
| Acclimation | Acclimate mice to the testing room for at least 30 minutes before the test. |
| Test Procedure | 1. Place the mouse in the center of the open field arena. 2. Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes). 3. Record the session using video tracking software. |
| Data Analysis | Analyze the recording to quantify: - Total distance traveled - Time spent in the center zone vs. periphery - Number of rearings - Velocity |
Step 2: Mitigating Sedative Effects
-
Alternative Formulation/Route of Administration: The initial report of sedation used an intraperitoneal (IP) injection of a Captisol formulation.[1] Exploring alternative formulations or routes of administration (e.g., oral gavage, subcutaneous injection) might alter the pharmacokinetic profile and potentially reduce the peak concentration in the central nervous system, thereby lessening the sedative effect. Note: This requires careful formulation development and pharmacokinetic analysis.
Visualized Experimental Workflow and Logic
Caption: Troubleshooting workflow for addressing sedative effects.
References
Validation & Comparative
A Head-to-Head Comparison of AI-10-104 and AI-14-91 for Ovarian Cancer Research
A detailed analysis for researchers and drug development professionals on the efficacy of two prominent CBFβ/RUNX inhibitors in ovarian cancer models.
Mechanism of Action: Allosteric Inhibition of the CBFβ/RUNX Interaction
In Vitro Efficacy: A Comparative Overview
| Cell Line | This compound Effect | AI-14-91 Effect | Citation |
| OVCAR8 | Reduced cell number, impaired wound healing, reduced colony formation | Reduced cell number, impaired wound healing, reduced colony formation | [2] |
| SKOV3ip1 | Reduced colony formation | Reduced colony formation | [2] |
| OVCAR4 | Reduced colony formation | Reduced colony formation | [2] |
| Panel of 6 Ovarian Cancer Cell Lines | Reduced cell number | Reduced cell number | [2] |
In Vivo Studies: A Critical Distinction
| Compound | In Vivo Suitability | In Vivo Ovarian Cancer Model Outcome | Reason for Outcome | Citations |
| This compound | Not suitable | Not tested | Unspecified limitations, potential sedative effects | [1][2] |
| AI-14-91 | Suitable for use, but with limitations | No significant inhibition of tumor growth | Low potency and short half-life | [2] |
Cellular Effects Beyond Proliferation
Experimental Protocols
Cell Viability and Proliferation Assays
Wound Healing (Migration) Assay
Soft Agar Colony Formation Assay
In Vivo Xenograft Study (for AI-14-91)
Conclusion
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Divergence of AI-10-104 and its Inactive Analog AI-4-88: A Comparative Guide
Core Mechanism of Action: Targeting the CBFβ-RUNX Interaction
Quantitative Comparison of In Vitro Activity
| Compound | FRET IC50 (µM) | Cellular Assay | Cell Line | Effect | Reference |
| AI-10-104 | 1.25 | Cell Proliferation | Ovarian Cancer Cell Lines | Reduced cell number | [1][3] |
| This compound | - | Apoptosis | Human T-ALL Cell Lines | Induced apoptosis | [4] |
| AI-4-88 | Inactive | Cell Proliferation | Ovarian Cancer Cell Lines | Minimal effect | [3] |
| AI-4-88 | - | Apoptosis | Human T-ALL Cell Lines | No effect on viability | [4] |
Signaling Pathway and Mechanism of Inhibition
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction
Materials:
-
SEM acute myeloid leukemia cells
-
DMSO (vehicle control)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)
-
Anti-RUNX1 antibody
-
Protein A-Agarose beads
-
IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)
-
Western blot reagents
Procedure:
-
Lyse the cells in modified RIPA buffer.
-
Pre-clear cell lysates with Protein A-Agarose beads.
-
Immunoprecipitate RUNX1 from the cell lysates by incubating with anti-RUNX1 antibody and Protein A-Agarose beads overnight at 4°C.
-
Wash the beads with IP buffer I.
-
Elute the protein complexes from the beads.
Caption: Experimental workflow for Co-Immunoprecipitation.
Cell Viability/Proliferation Assay (MTS Assay)
Materials:
-
Human T-ALL cell lines
-
Culture medium
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed human T-ALL cells in 96-well plates.
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Conclusion
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CBFβ-RUNX Interaction Inhibitors: AI-10-104 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Disrupting a Key Transcriptional Partnership
The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) plays a pivotal role in cell lineage determination and tumorigenesis. Their ability to bind DNA and regulate gene expression is significantly enhanced by the formation of a heterodimer with CBFβ. This interaction stabilizes the RUNX protein in an active conformation. Small molecule inhibitors that disrupt the CBFβ-RUNX interaction prevent this stabilization, leading to the functional inactivation of RUNX transcription factors and subsequent downstream effects on cell proliferation, differentiation, and survival.
In certain leukemias, a chromosomal inversion leads to the formation of the oncogenic fusion protein CBFβ-SMMHC. This fusion protein also interacts with RUNX1 and plays a crucial role in the development of the disease. Some inhibitors are designed to specifically target this aberrant fusion protein interaction.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target | IC50 (µM) | Source |
| AI-10-104 | CBFβ-RUNX1 | 1.25 | [1] |
| AI-14-91 | CBFβ-RUNX1 | 1.1 | [2] |
| AI-4-57 | CBFβ-RUNX1 | 22 | [1] |
| AI-10-47 | CBFβ-RUNX1 | 3.2 | [1] |
| AI-12-126 | CBFβ-RUNX1 | Not Reported | [1] |
| Ro5-3335 | RUNX1-CBFβ | ~1-10 (cellular IC50) | [3] |
| AI-10-49 | CBFβ-SMMHC | 0.26 | [4] |
Note: IC50 values can vary depending on the specific assay conditions and protein constructs used. The cellular IC50 for Ro5-3335 reflects its effect in cell-based assays rather than a direct biochemical measurement of protein-protein interaction inhibition in a FRET assay.
Cellular Activity and Specificity
Beyond biochemical potency, the activity of these inhibitors in a cellular context is crucial for their therapeutic potential.
Ro5-3335 has been reported to preferentially kill human CBF leukemia cell lines over those without CBF fusion proteins[5]. It functions by repressing RUNX1/CBFβ-dependent transactivation[6].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and workflows.
Caption: The CBFβ-RUNX1 signaling pathway and the point of intervention by inhibitors.
Caption: Workflow for a FRET-based assay to screen for CBFβ-RUNX1 interaction inhibitors.
Detailed Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay
This assay is used to quantify the inhibition of the CBFβ-RUNX1 interaction in a biochemical setting.
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). A donor fluorophore, in an excited electronic state, may transfer energy to an acceptor fluorophore in close proximity through non-radiative dipole-dipole coupling. In this assay, RUNX1 is fused to a donor fluorophore (e.g., Cerulean) and CBFβ is fused to an acceptor fluorophore (e.g., Venus). When the two proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Protein Expression and Purification: Recombinant RUNX1 (Runt domain) fused to a donor fluorophore and CBFβ fused to an acceptor fluorophore are expressed and purified.
-
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.
-
Reaction Mixture: A reaction mixture containing the donor-fused RUNX1 protein and the acceptor-fused CBFβ protein at a fixed concentration (e.g., 100 nM each) in an appropriate assay buffer is prepared[1].
-
Incubation: The plate is incubated at room temperature for a specified period to allow the reaction to reach equilibrium.
-
Fluorescence Reading: The fluorescence is read using a plate reader capable of measuring FRET. The donor fluorophore is excited at its excitation wavelength (e.g., 433 nm for Cerulean), and the emission is measured at both the donor and acceptor emission wavelengths (e.g., 474 nm for Cerulean and 525 nm for Venus)[1].
-
Data Analysis: The ratio of acceptor to donor emission is calculated. The percentage of inhibition is determined relative to the DMSO control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the FRET signal, is calculated by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to validate the disruption of the CBFβ-RUNX1 interaction within a cellular context.
Principle: Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").
Protocol:
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., modified RIPA buffer) to release the proteins while maintaining protein-protein interactions[1].
-
Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-RUNX1) is added to the cell lysate and incubated to allow the antibody to bind to its target protein.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the bait protein (e.g., RUNX1) and the potential interacting partner (e.g., CBFβ) to detect the presence of the co-precipitated protein. A reduction in the amount of co-precipitated CBFβ in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Cell Viability (MTS) Assay
This assay is used to assess the effect of the inhibitors on cell proliferation and viability.
Principle: The MTS assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for a further 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance of the colored formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values of the treated wells are normalized to the DMSO control wells to determine the percentage of cell viability. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 can then be calculated.
Conclusion
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. AI-10-49 - Wikipedia [en.wikipedia.org]
Validating the On-Target Effects of AI-10-104: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-10-104 and the Importance of On-Target Validation
Validating that the observed biological effects of a small molecule are a direct consequence of its interaction with the intended target is a critical step in drug development. Genetic methods, such as CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi), provide powerful tools for on-target validation. These techniques allow for the specific depletion of the target protein, and the resulting cellular phenotype can be directly compared to the effects induced by the small molecule inhibitor. A high degree of concordance between the pharmacological and genetic approaches provides strong evidence for on-target activity.
Comparative Analysis: this compound vs. Genetic Perturbation of RUNX1/CBFβ
Table 1: Comparison of Phenotypic Effects in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
| Phenotype | This compound Treatment | RUNX1 Knockdown/Knockout | CBFβ Knockdown | References |
| Cell Viability/Proliferation | Dose-dependent decrease in cell viability and growth | Induction of apoptosis | Induction of apoptosis | [3] |
| Apoptosis | Induction of apoptosis | Induction of apoptosis | Induction of apoptosis | [3] |
| RUNX1/CBFβ Interaction | Disrupts the interaction between RUNX1 and CBFβ | Not Applicable | Not Applicable | [3] |
Table 2: Comparison of Phenotypic Effects in Ovarian Cancer
| Phenotype | This compound Treatment | RUNX1 Knockdown | References |
| Cell Proliferation | Reduced cell number | G1 arrest | [4] |
| Cell Cycle | Increase in S-phase population | G1 arrest | [4] |
| Cell Migration | Decreased cell migration | Not explicitly stated, but RUNX1 is implicated in EMT | [4] |
Table 3: Comparison of Phenotypic Effects in Metastatic Breast Cancer
| Phenotype | This compound Treatment | CBFβ Depletion | References |
| Cell Phenotype | Not explicitly stated | Mesenchymal to epithelial transition (MET) | [6][7] |
| Cell Invasion | Not explicitly stated | Inhibition of invasion | [7] |
| Bone Metastasis | Not explicitly stated | Suppression of bone metastasis in vivo | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for a clear understanding of the validation process.
Caption: The RUNX1/CBFβ signaling pathway.
Caption: Workflow for genetic validation of a small molecule inhibitor.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of RUNX1-CBFβ Interaction
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for RUNX1 overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
CRISPR-Cas9 Mediated Knockout of RUNX1
This protocol provides a general workflow for generating a RUNX1 knockout cell line. Specific reagents and conditions should be optimized for the cell line of interest.
-
Guide RNA Design and Cloning: Design and clone two or more single guide RNAs (sgRNAs) targeting an early exon of the RUNX1 gene into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cells with the Cas9/sgRNA expression plasmid.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion and Screening: Expand the single-cell clones and screen for RUNX1 knockout by Western blotting and genomic DNA sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).
shRNA-Mediated Knockdown of CBFβ
This protocol outlines the steps for transiently or stably knocking down CBFβ expression using short hairpin RNA (shRNA).
-
shRNA Vector Preparation: Obtain or clone shRNA constructs targeting CBFβ in a suitable lentiviral or retroviral vector.
-
Viral Particle Production: Co-transfect the shRNA vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: Harvest the viral supernatant and transduce the target cells.
-
Selection: If using a vector with a selection marker (e.g., puromycin resistance), select for transduced cells by adding the appropriate antibiotic to the culture medium.
-
Validation of Knockdown: Confirm the reduction in CBFβ expression at the mRNA (RT-qPCR) and protein (Western blot) levels.
Cell Viability and Apoptosis Assays
-
Cell Viability (MTS/CellTiter-Glo Assay):
-
After the desired incubation period (e.g., 72 hours), add the MTS or CellTiter-Glo reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance (MTS) or luminescence (CellTiter-Glo) using a plate reader. The signal is proportional to the number of viable cells.
-
Apoptosis (Annexin V/PI Staining):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RUNX1 loss renders hematopoietic and leukemic cells dependent on IL-3 and sensitive to JAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A role for CBFβ in maintaining the metastatic phenotype of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison of AI-10-104 and AI-10-49 in Leukemia Models
An Objective Analysis for Researchers and Drug Development Professionals
Executive Summary
Mechanism of Action
Signaling Pathway Diagrams
Head-to-Head Performance in Leukemia Models
| Feature | AI-10-49 | This compound |
| Primary Target | CBFβ-SMMHC fusion protein | Wild-type CBFβ-RUNX protein complex |
| Target Leukemia | inv(16) Acute Myeloid Leukemia (AML) | AML with RUNX1 mutations, T-ALL, Multiple Myeloma |
| Selectivity | Highly selective for inv(16) AML cells | Broader activity against various leukemia subtypes with dysregulated RUNX signaling |
In Vitro Efficacy
| Cell Line/Patient Samples | AI-10-49 | This compound |
| ME-1 (inv(16) AML) | IC50 = 0.6 µM | Data not available |
| OCI-AML5 (mutant RUNX1) | Data not available | Significant lethality observed |
| Mono-Mac-1 (mutant RUNX1) | Data not available | Significant lethality observed |
| OCI-AML2 (wild-type RUNX1) | Data not available | Less sensitive compared to mutant RUNX1 lines[6] |
| Primary inv(16) AML Blasts | Reduced viability and colony-forming capacity | Data not available |
| Primary T-ALL Samples | Data not available | Average GI50 = 2.4 µM[7] |
| Normal Bone Marrow Cells | Negligible activity (IC50 > 25 µM) | Average GI50 = 15.4 µM[7] |
In Vivo Efficacy
| Animal Model | AI-10-49 | This compound |
| inv(16) AML Mouse Model | Significantly delayed leukemia progression and prolonged survival (median latency of 61 days vs. 33.5 days in vehicle-treated mice)[8] | Data not available |
| AML Xenograft Model | Not reported | In vivo efficacy data in AML models is limited; more potent analogs are under development.[6] |
Experimental Protocols
Cell Viability and Proliferation Assays
Co-Immunoprecipitation
In Vivo Leukemia Models
Caption: A generalized workflow for the preclinical evaluation of small molecule inhibitors in leukemia models.
Conclusion
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AI-10-49 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. RUNX1-targeted therapy for AML expressing somatic or germline mutation in RUNX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of AI-10-104 for RUNX Family Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-10-104
Specificity of this compound for RUNX Family Members
Comparison with Other RUNX Inhibitors
Several other small molecules have been developed to target the RUNX/CBFβ interaction. A comparison of their reported potencies is summarized in the table below. It is important to note that the reported IC50 values are from various assays and cell lines, which can influence the apparent potency.
| Inhibitor | Target | Reported IC50 | Assay Type | Reference |
| This compound | RUNX/CBFβ | 1.25 µM | FRET | [3] |
| Ro5-3335 | RUNX1/CBFβ | 1.1 µM (in ME-1 cells) | Cell-based | [4][5] |
| AI-14-91 | RUNX/CBFβ | Not specified | FRET | [3] |
| AI-10-47 | RUNX/CBFβ | 3.2 µM | FRET | [6] |
| AI-4-57 | CBFβ-SMMHC/RUNX1 | 22 µM | FRET | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized protocols for common assays used to evaluate RUNX inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This biochemical assay is used to quantify the disruption of the RUNX-CBFβ interaction in a high-throughput format.
Principle: A donor fluorophore (e.g., Cerulean) is fused to the RUNX Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When the two proteins interact, the fluorophores are in close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol Outline:
-
Protein Expression and Purification: Recombinant RUNX Runt domain and CBFβ proteins fused to FRET pairs are expressed and purified.
-
Assay Setup: In a microplate, a fixed concentration of the donor- and acceptor-labeled proteins are mixed in an appropriate assay buffer.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
FRET Measurement: The fluorescence emission of both the donor and acceptor is measured using a plate reader. The ratio of acceptor to donor emission is calculated.
-
Data Analysis: The FRET signal is plotted against the compound concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) Assay
This cell-based assay is used to confirm the disruption of the RUNX-CBFβ interaction within a cellular context.
Principle: An antibody specific to one of the interacting partners (e.g., RUNX1) is used to pull down the protein from a cell lysate. If the interaction is intact, the binding partner (CBFβ) will also be pulled down and can be detected by western blotting. An effective inhibitor will reduce the amount of the co-immunoprecipitated partner.
Protocol Outline:
-
Cell Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the target protein (e.g., anti-RUNX1). Protein A/G beads are then added to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the immunoprecipitated protein (e.g., RUNX1) and its potential binding partner (CBFβ) to assess the extent of co-precipitation.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: Workflow for evaluating RUNX inhibitors.
Conclusion
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
Preclinical Performance of AI-10-104: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting the RUNX-CBFβ Interaction
dot
Comparative In Vitro Efficacy
Table 1: Inhibition of RUNX-CBFβ Interaction
| Compound | Assay Type | IC50 (µM) | Reference |
| AI-10-104 | FRET | 1.25 | [1] |
| AI-14-91 | FRET | 1.1 | [2] |
| Ro5-3335 | N/A | Not reported to directly inhibit binding in cell-free assays | [2] |
Table 2: Anti-proliferative Activity (IC50/GI50 in µM)
| Cell Line | Cancer Type | This compound | AI-4-88 (inactive) | AI-14-91 | Ro5-3335 | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~2.5 | >10 | N/A | N/A | [3] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~1.5 | N/A | N/A | N/A | [3] |
| Primary T-ALL Samples | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 2.4 (average GI50) | No effect | N/A | N/A | [3] |
| OPM-1 | Multiple Myeloma | Moderate inhibition (concentration dependent) | N/A | N/A | N/A | [4] |
| OVCAR8 | Ovarian Cancer | ~5 | >10 | ~5 | N/A | [2] |
| OVCAR4 | Ovarian Cancer | ~7 | N/A | ~8 | N/A | [2] |
| ME-1 | Acute Myeloid Leukemia (AML) | N/A | N/A | N/A | 1.1 | [5] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | N/A | N/A | N/A | 21.7 | [5] |
Cellular Mechanisms of Action
In Vivo Studies and Pharmacokinetics
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess RUNX-CBFβ Interaction
dot
Caption: A typical workflow for a co-immunoprecipitation experiment.
Detailed Steps:
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G agarose beads to the lysates and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ and RUNX1 to detect the amount of co-precipitated CBFβ.
MTS Assay for Cell Viability
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells to determine the percentage of cell viability and calculate the IC50 or GI50 values.
Summary and Future Directions
References
- 1. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of AI-10-104 and Other Pan-RUNX Inhibitors for Researchers
Mechanism of Action: Disrupting the RUNX-CBFβ Interaction
Quantitative Comparison of Pan-RUNX Inhibitors
Table 1: Biochemical Potency of Pan-RUNX Inhibitors in FRET Assays
| Inhibitor | Target Interaction | IC50 (µM) | Reference(s) |
| AI-10-104 | RUNX1-CBFβ | 1.25 | [1] |
| AI-14-91 | RUNX1-CBFβ | Not explicitly stated, but active | [1][3] |
| AI-10-47 | RUNX1-CBFβ | 3.2 | [4][5] |
| Ro5-3335 | RUNX1-CBFβ | Not explicitly stated in FRET, but active | [2][6] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 | 0.26 | [4][7][8][9][10] |
| AI-4-57 | CBFβ-SMMHC/RUNX1 | 22 | [4][8] |
Note: IC50 values can vary between experiments and assay conditions.
Table 2: Cellular Potency of Pan-RUNX Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (µM) | Reference(s) |
| This compound | Ovarian Cancer Cell Lines (Panel) | Ovarian Cancer | Varies by cell line | [3] |
| This compound | T-ALL Cell Lines (Panel) | T-cell Acute Lymphoblastic Leukemia | Varies by cell line | |
| AI-14-91 | Ovarian Cancer Cell Lines (Panel) | Ovarian Cancer | Varies by cell line | [3] |
| Ro5-3335 | ME-1 | Acute Myeloid Leukemia | 1.1 | [2][6][11] |
| Ro5-3335 | Kasumi-1 | Acute Myeloid Leukemia | 21.7 | [2][11] |
| Ro5-3335 | REH | Acute Lymphoblastic Leukemia | 17.3 | [2] |
| AI-10-49 | ME-1 | Acute Myeloid Leukemia | 0.6 | [8][12] |
Note: Cellular IC50 values are highly dependent on the cell line and the specific assay used (e.g., MTT, CellTiter-Glo).
Key Experimental Methodologies
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays cited in this guide are provided below.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of RUNX1-CBFβ Interaction
This protocol is used to verify that the inhibitor disrupts the interaction between RUNX1 and CBFβ within a cellular context.
Protocol:
-
Cell Lysis:
-
Harvest and lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CBFβ and RUNX1.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A decrease in the amount of co-precipitated CBFβ in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
-
Fluorescence Resonance Energy Transfer (FRET) Assay for Quantifying Inhibition
FRET assays are used to directly measure the inhibitory effect of compounds on the RUNX1-CBFβ protein-protein interaction in a cell-free system.
Protocol:
-
Protein Expression and Purification:
-
Express and purify recombinant RUNX1 Runt domain fused to a donor fluorophore (e.g., Cerulean) and CBFβ fused to an acceptor fluorophore (e.g., Venus).
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the fluorescently tagged RUNX1 and CBFβ proteins (e.g., 100 nM each) to a suitable assay buffer.
-
-
Measurement and Analysis:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence emission at two wavelengths: the donor emission wavelength (e.g., 474 nm for Cerulean) and the acceptor emission wavelength (e.g., 525 nm for Venus).
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
These assays are used to determine the effect of RUNX inhibitors on the proliferation and viability of cancer cells.
Protocol (MTT Assay Example):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the RUNX inhibitor or DMSO control for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the DMSO control and plot the percentage of cell viability against the inhibitor concentration to calculate the cellular IC50 value.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified RUNX signaling pathway and the mechanism of action of pan-RUNX inhibitors.
Caption: A typical experimental workflow for the evaluation of pan-RUNX inhibitors.
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ro 5-3335 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. taiclone.com [taiclone.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. AI-10-49 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of AI-10-104: A Guide for Laboratory Professionals
Quantitative Data Summary
| Parameter | Value | Source/Notes |
| Typical Experimental Concentration | 1-10 µM | As cited in various research articles for in vitro studies. |
| Solubility in DMSO | ≥ 2.5 mg/mL | A common solvent for creating stock solutions. |
| Storage Temperature (Solid & Solutions) | -20°C to -80°C | For maintaining chemical stability. |
| Recommended Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | Standard laboratory practice for handling chemical compounds. |
| Waste Container Type | Clearly labeled, sealed, and compatible chemical waste container | To prevent leaks and ensure proper identification. |
Experimental Protocol: Safe Disposal of AI-10-104 Waste
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin and eye contact.
2. Waste Segregation:
3. Disposal of Unused Solutions:
4. Disposal of Contaminated Labware:
-
Solid Waste: Dispose of contaminated solid waste such as pipette tips, tubes, and flasks in a designated solid hazardous waste container. If possible, rinse grossly contaminated items with a suitable solvent (e.g., ethanol or a detergent solution) and collect the rinsate as liquid hazardous waste before disposing of the solid item.
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.
5. Decontamination of Work Surfaces:
6. Final Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your institution's specific guidelines for hazardous waste disposal.
This compound Disposal Workflow
Essential Personal Protective Equipment (PPE) for Handling AI-10-104
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE) Summary
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing (Solid) | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable solid-front gown with tight-fitting cuffs | NIOSH-approved N95 or higher respirator |
| Dissolution (in solvent) | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable solid-front gown with tight-fitting cuffs | Required if not in a certified chemical fume hood |
| In Vitro Experiments | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in solution |
| In Vivo Experiments | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable solid-front gown with tight-fitting cuffs | Required for procedures with potential for aerosolization |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Required if handling solid waste outside of a fume hood |
Experimental Protocol: Safe Handling of AI-10-104
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The storage temperature should be as recommended by the supplier, typically -20°C or -80°C.
2. Weighing the Solid Compound:
-
Don the appropriate PPE as specified in the table above.
-
Use dedicated weighing tools (spatulas, weigh paper).
-
Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after weighing.
3. Dissolution:
-
Perform all dissolution procedures within a certified chemical fume hood.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
4. Use in Experiments:
-
Avoid the creation of aerosols.
-
For in vivo studies, administer the compound in a well-ventilated area and handle animal waste as potentially contaminated.
5. Decontamination and Disposal:
-
Decontaminate all non-disposable equipment with an appropriate solvent.
-
Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
